2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound with significant applications in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 239.6 g/mol. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyrazole ring, which contribute to its reactivity and potential biological activity.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. Pyrazoles are often investigated for their roles as intermediates in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
The synthesis of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity for the desired product.
The molecular structure of 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile features:
C(C#N)N1=C(C(=NN1)C(F)(F)F)CCl
WZNVGQFQDYKZDF-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for 2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile primarily involves its ability to generate radical species upon activation. The trifluoromethyl group enhances radical stability, facilitating interactions with various biomolecules.
This compound has been shown to influence cellular signaling pathways by modulating oxidative stress levels due to radical formation, which can affect gene expression and metabolic processes.
2-(5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile finds applications in:
CAS No.: 495-60-3
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 30285-47-3
CAS No.: 59766-31-3